REACTION_CXSMILES
|
[CH3:1][C:2]([NH:8][C:9](=[O:14])[CH2:10][CH2:11]OC)([CH3:7])[CH2:3][C:4](=O)[CH3:5].[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.Cl([O-])(=O)(=O)=O.C[NH2+]C.[OH-].[Na+]>[Pt]=O>[CH3:1][C:2]([NH:8][C:9](=[O:14])[CH:10]=[CH2:11])([CH3:7])[CH2:3][CH:4]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:5] |f:2.3,4.5|
|
Name
|
201
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(1,1-dimethyl-3-oxobutyl)-3-methoxypropionamide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)NC(CCOC)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
dimethylammonium perchlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C[NH2+]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)N1CCCCC1)(C)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |